2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound characterized by its unique structural features, including chloro, fluoro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-4-fluoro-N-methylbenzamide
2-Chloro-4-fluoro-N-ethylbenzamide
2-Chloro-4-fluoro-N-(cyclohexylmethyl)benzamide
Uniqueness: 2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide stands out due to its unique thiophene group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-14-10-12(19)5-6-13(14)16(21)20-11-17(7-1-2-8-17)15-4-3-9-22-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLRZDWNZPNXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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